4-[1-(4-Hydroxyphenyl)-2-phenylpent-1-enyl]phenol
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Overview
Description
4-[1-(4-hydroxyphenyl)-2-phenylpent-1-enyl]phenol is a synthetic organic compound known for its unique structure and potential applications in various fields. It is characterized by the presence of two phenol groups connected through a pentene chain, which includes a phenyl group and a hydroxyphenyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-hydroxyphenyl)-2-phenylpent-1-enyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol and benzaldehyde as the primary starting materials.
Aldol Condensation: The initial step involves an aldol condensation reaction between phenol and benzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.
Hydrolysis and Dehydration: The intermediate undergoes hydrolysis followed by dehydration to form the desired product. The reaction conditions include heating the mixture to a temperature range of 100-150°C under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as acid-activated clay or solid acid catalysts may be employed to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-hydroxyphenyl)-2-phenylpent-1-enyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyphenyl alcohols.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
4-[1-(4-hydroxyphenyl)-2-phenylpent-1-enyl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Mechanism of Action
The mechanism of action of 4-[1-(4-hydroxyphenyl)-2-phenylpent-1-enyl]phenol involves its interaction with various molecular targets:
Estrogen Receptors: The compound exhibits estrogenic activity by binding to estrogen receptors, influencing gene expression and cellular functions.
Antioxidant Pathways: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its phenol groups.
Apoptotic Pathways: The compound may induce apoptosis in certain cell types through the activation of specific signaling pathways, such as the JNK/AMPKα pathway.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: A metabolite of bisphenol A with potent estrogenic activity.
4-(1H-Imidazol-1-yl)phenol: Known for its biological activities and used in various chemical syntheses.
Phenol, 4-[(1E)-2-(4-hydroxyphenyl)diazenyl]-2-methyl-: Exhibits unique chemical properties and applications.
Uniqueness
4-[1-(4-hydroxyphenyl)-2-phenylpent-1-enyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activities
Properties
Molecular Formula |
C23H22O2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)-2-phenylpent-1-enyl]phenol |
InChI |
InChI=1S/C23H22O2/c1-2-6-22(17-7-4-3-5-8-17)23(18-9-13-20(24)14-10-18)19-11-15-21(25)16-12-19/h3-5,7-16,24-25H,2,6H2,1H3 |
InChI Key |
UTLLHWVRVATSPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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